BenchChemオンラインストアへようこそ!

Siseptin

Antibacterial activity MIC comparison Gram-negative bacteria

Siseptin (Sisomicin), a single-component aminoglycoside, provides clinically significant advantages for serious Gram-negative infections. It demonstrates superior anti-pseudomonal activity (MIC one dilution lower than gentamicin), a lower overall resistance rate (7.6% vs. 13.2%), and reduced audiotoxicity. This makes it a rational choice for empiric therapy research targeting Pseudomonas, Proteus, and Serratia. Procure high-purity Siseptin to enhance your preclinical studies with a compound that mitigates the risk of therapeutic failure seen with less active aminoglycosides.

Molecular Formula C19H39N5O11S
Molecular Weight 545.6 g/mol
Cat. No. B8038392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiseptin
Molecular FormulaC19H39N5O11S
Molecular Weight545.6 g/mol
Structural Identifiers
SMILESCC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O
InChIInChI=1S/C19H37N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h3,9-18,24-27H,4-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+;/m1./s1
InChIKeyJVTNJDPXUPRGIE-XMKQNZKISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Siseptin (Sisomicin) Procurement Guide: Aminoglycoside Antibiotic for Gram-Negative Infections


Siseptin, also known as Sisomicin, is a broad-spectrum aminoglycoside antibiotic produced by Micromonospora inyoensis [1]. It is structurally similar to gentamicin C1a but contains a unique unsaturated diamino sugar [2]. As a single-component aminoglycoside, Siseptin is primarily indicated for serious infections caused by susceptible Gram-negative bacteria and select Gram-positive cocci, including Pseudomonas aeruginosa, Proteus species, Klebsiella species, and Staphylococcus aureus [3]. Its bactericidal activity stems from irreversible binding to the bacterial 30S ribosomal subunit, leading to inhibition of protein synthesis and subsequent cell death [4].

Why Generic Aminoglycoside Substitution Fails: Critical In Vitro and In Vivo Differences of Siseptin


Despite belonging to the same aminoglycoside class, Siseptin (Sisomicin) exhibits clinically meaningful differences in antibacterial spectrum, potency, resistance profiles, and toxicity compared to closely related agents like gentamicin, tobramycin, and amikacin. Direct comparative studies reveal that while broad coverage overlaps, the specific MIC values, relative activity against key pathogens (e.g., Pseudomonas aeruginosa, Proteus spp., and Serratia marcescens), and cross-resistance patterns vary significantly [1]. Furthermore, the pharmacokinetic handling and relative toxicities (nephrotoxicity, ototoxicity, vestibulotoxicity) are not uniform across the class, influencing clinical selection and procurement decisions [2]. Substituting one aminoglycoside for another without understanding these nuanced differences can lead to therapeutic failure, increased toxicity, or unnecessary cost. The following quantitative evidence guide details these critical differentiators.

Siseptin Quantitative Evidence: Head-to-Head Comparisons vs. Gentamicin, Tobramycin, and Amikacin


Superior In Vitro Activity Against Key Gram-Negative Pathogens: Sisomicin vs. Gentamicin and Tobramycin

Sisomicin demonstrates superior in vitro activity against specific Gram-negative pathogens compared to gentamicin and tobramycin. Against Pseudomonas aeruginosa, the mean MIC of sisomicin was lower by one geometrical dilution step compared with gentamicin [1]. Sisomicin also showed significantly greater activity than tobramycin against Serratia and indole-positive Proteus strains, and greater activity than gentamicin against indole-negative Proteus strains [2]. Additionally, sisomicin exhibited the highest activity against Proteus species among several aminoglycosides tested [3].

Antibacterial activity MIC comparison Gram-negative bacteria

Lower Resistance Rates Compared to Gentamicin and Tobramycin in Clinical Isolates

Sisomicin exhibits a lower frequency of resistance among clinical isolates compared to gentamicin and tobramycin. In a study of 370 organisms, the resistance rate to sisomicin was 7.6%, which was lower than the rates for tobramycin (11.4%) and gentamicin (13.2%), and substantially lower than kanamycin (42.4%) [1]. Furthermore, sisomicin retained activity against 42% of gentamicin-resistant pseudomonads and 67% of gentamicin-resistant Klebsiella clinical isolates [2]. The percentage of strains resistant to sisomicin was lower than that of other aminoglycosides except amikacin [3].

Antibiotic resistance Clinical isolates Comparative resistance

Comparable Pharmacokinetic Profile with Gentamicin: Predictable Dosing and Monitoring

Sisomicin exhibits a pharmacokinetic profile that closely resembles that of gentamicin, facilitating straightforward clinical use. The elimination half-life of sisomicin is approximately 2.6 hours following intravenous or intramuscular administration [1]. In direct comparative studies, the biological half-life (90 minutes), urine recovery (60% in the fourth hour), and skin blister levels at the end of infusion were almost identical for both sisomicin and gentamicin [2]. Peak serum concentrations after a 1 mg/kg IM dose reached 3.08 μg/ml at 1 hour [3]. Intramuscular bioavailability exceeds 95% [1].

Pharmacokinetics Half-life Clearance

Differential Toxicity Profile: Less Audiotoxic but Slightly More Nephrotoxic than Gentamicin

While sisomicin shares the class-wide toxicities of aminoglycosides, its relative toxicity profile differs from gentamicin. In animal studies, sisomicin was found to be slightly less audiotoxic but slightly more nephrotoxic and vestibulotoxic than gentamicin [1]. In guinea pigs, ototoxicity of sisomicin was less than that of gentamicin, while vestibular disturbance was more severe [2]. However, a prospective double-blind clinical study found that sisomicin offered a favorable safety profile with a lower incidence of adverse reactions compared to tobramycin for serious systemic infections [3].

Nephrotoxicity Ototoxicity Vestibulotoxicity

Siseptin (Sisomicin) Application Scenarios: Where Differential Activity Provides Clinical and Procurement Advantage


Empiric Therapy for Suspected Pseudomonas aeruginosa Infections

Given its superior activity against Pseudomonas aeruginosa compared to gentamicin (mean MIC one dilution step lower) [1] and lower resistance rates (2% vs. 8% for gentamicin) [2], Siseptin is a rational choice for empiric therapy in settings where Pseudomonas is a likely pathogen (e.g., hospital-acquired pneumonia, complicated urinary tract infections, burn wound infections). Its use may reduce the probability of initial therapeutic failure due to inadequate drug activity.

Infections Caused by Proteus Species (Indole-Positive and Indole-Negative)

Siseptin demonstrates significantly greater in vitro activity than tobramycin against Serratia and indole-positive Proteus strains, and superior activity compared to gentamicin against indole-negative Proteus strains [3]. For confirmed or suspected Proteus infections, particularly those not responding to initial therapy, Siseptin offers a potentially more effective alternative based on direct comparative susceptibility data.

Alternative for Patients with Pre-existing Auditory Impairment

Although all aminoglycosides carry a risk of ototoxicity, animal and clinical data suggest that Siseptin is slightly less audiotoxic than gentamicin [4]. In patients with pre-existing hearing loss or those at higher risk for auditory damage, Siseptin may be considered as a potentially safer alternative, provided renal function is closely monitored due to its slightly higher nephrotoxic potential.

Infections in Regions with High Gentamicin Resistance Rates

Siseptin exhibits a lower overall resistance rate (7.6%) compared to gentamicin (13.2%) and tobramycin (11.4%) among clinical isolates [5]. In healthcare facilities or geographic regions with documented high rates of gentamicin resistance, Siseptin may provide a more reliable empiric coverage option, potentially reducing the need for broader-spectrum or more toxic reserve agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Siseptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.